molecular formula C11H20N2O2 B13944634 Pivaloyl-proline N-methylamide CAS No. 53933-35-0

Pivaloyl-proline N-methylamide

Cat. No.: B13944634
CAS No.: 53933-35-0
M. Wt: 212.29 g/mol
InChI Key: MAIBOCCIGOJKCG-QMMMGPOBSA-N
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Description

Pivaloyl-proline N-methylamide is a specialized proline derivative of significant value in biochemical and biophysical research. This compound serves as a critical model system for investigating the hydrolytic stability of peptide bonds, a fundamental aspect of protein longevity. Scientific studies have utilized this molecule to demonstrate that a main-chain acyl group can be protected from hydrolysis by an O···C=O n→π* interaction with a neighboring acyl group . These electronic interactions, which are abundant in collagen, engage the carbonyl π* orbitals that are vulnerable to attack by water. The engagement of this orbital in an n→π* interaction, modulated by the steric bulk of the pivaloyl group, protects the peptide bond from hydrolysis due to constraints arising from the Pauli exclusion principle . This protection mechanism is a key factor in the remarkable resistance to hydrolysis observed in ancient collagen found in dinosaur fossils, and the study of this compound provides direct physicochemical insight into this phenomenon . As such, this compound is an essential tool for researchers studying protein stability, collagen mimicry, and the fundamental principles governing peptide bond reactivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53933-35-0

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1

InChI Key

MAIBOCCIGOJKCG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)NC

Origin of Product

United States

Synthetic Methodologies for Pivaloyl Proline N Methylamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Pivaloyl-proline N-methylamide Synthesis

A retrosynthetic analysis of this compound identifies two primary disconnections corresponding to the two amide bonds in the molecule. This approach simplifies the target structure into readily available starting materials.

The primary disconnection points are:

Amide Bond (1): The bond between the proline carboxyl group and the N-methylamino group.

Amide Bond (2): The bond between the proline amino group and the pivaloyl group.

This leads to two main synthetic routes:

Route A: This strategy involves first acylating the proline nitrogen with the pivaloyl group, followed by the formation of the C-terminal N-methylamide.

Disconnection of Amide Bond (1): This breaks the molecule into Pivaloyl-proline and methylamine (B109427).

Disconnection of Amide Bond (2): This further breaks down Pivaloyl-proline into L-proline and a pivaloyl source, such as pivaloyl chloride or pivalic anhydride (B1165640).

Route B: This alternative strategy involves first forming the proline N-methylamide, followed by acylation of the proline nitrogen.

Disconnection of Amide Bond (2): This splits the molecule into L-proline N-methylamide and a pivaloyl source.

Disconnection of Amide Bond (1): This breaks down L-proline N-methylamide into L-proline and methylamine.

Route A is generally preferred as the coupling of the sterically demanding pivaloyl group to the secondary amine of proline is a critical step, which is often addressed early in the synthetic sequence.

Solution-Phase Synthesis Protocols for this compound

Solution-phase synthesis offers flexibility and is well-suited for producing gram-scale quantities of the target compound. The process involves the discrete synthesis and purification of intermediates.

The formation of the N-pivaloyl-proline intermediate is a key step. The pivaloyl group is sterically bulky, which can influence the reaction conditions required for efficient acylation of the proline secondary amine.

Pivaloyl Chloride: A common method involves the reaction of L-proline with pivaloyl chloride. acs.orgacs.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. The use of pivaloyl chloride is a robust method for introducing the bulky t-butyl group. acs.orgsci-hub.se

Pivalic Anhydride: Pivalic anhydride serves as an effective alternative for the direct amidation of carboxylic acids and their derivatives. researchgate.net It offers the advantage that the only by-product is pivalic acid, which can be easily removed through an aqueous workup. researchgate.net

Once N-pivaloyl-proline is synthesized, the subsequent coupling of its carboxylic acid moiety with methylamine (or its hydrochloride salt) requires activation. This is a standard peptide coupling reaction, and numerous reagents are available.

The choice of coupling reagent is critical, especially for preventing racemization and achieving high yields.

Coupling Reagent ClassSpecific ReagentsAdditivesKey Features
Carbodiimides DCC, DIC, EDCHOBt, HOAtWidely used and cost-effective. Additives like HOBt are used to minimize racemization. peptide.comglobalresearchonline.net DIC is preferred for solution-phase as the urea (B33335) byproduct is soluble. globalresearchonline.net
Phosphonium (B103445) Salts PyBOP, PyAOP-Highly effective for coupling sterically hindered amino acids and N-methylated residues with low racemization. peptide.comnih.gov
Uronium/Aminium Salts HBTU, HATUHOBt, HOAtSimilar to phosphonium salts, these reagents are fast and efficient. HATU is known for lower epimerization rates. peptide.comuniurb.it
Mixed Anhydrides Isobutyl chloroformate (IBCF), Pivaloyl chloride (PivCl)N-Methylmorpholine (NMM)A classical and economical method. The mixed anhydride is formed in situ and reacts with the amine component. sci-hub.seacs.orgresearchgate.net
Other Bis(trichloromethyl) carbonate (BTC), T3P-BTC (triphosgene) is highly efficient for forming N-methyl amide bonds. acs.org T3P is a powerful water-scavenging coupling reagent. researchgate.net

Data sourced from multiple research findings. sci-hub.sepeptide.comglobalresearchonline.netnih.govuniurb.itacs.orgresearchgate.netacs.org

To maximize the yield and purity of this compound, several factors must be carefully controlled.

Solvent Selection: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. acs.orggoogle.com Recently, the use of aqueous solutions containing surfactants like TPGS-750-M has been explored as a greener alternative that can simplify workup. nsf.govbohrium.com

Base: An organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required, especially when the amine component is used as a hydrochloride salt. The choice and stoichiometry of the base can impact side reactions. acs.orgbohrium.com

Temperature: Coupling reactions are often initiated at 0 °C to control the exothermic reaction and then allowed to warm to room temperature. rsc.org In cases of difficult couplings involving sterically hindered components, elevated temperatures (40-70 °C) may be necessary. google.com

Purification: Following the reaction, purification is essential to remove unreacted starting materials, coupling reagents, and byproducts. Common techniques include aqueous workup, extraction, crystallization, and column chromatography. acs.orgrsc.org

Solid-Phase Synthesis Protocols for this compound

Solid-phase peptide synthesis (SPPS) offers an alternative, streamlined approach, particularly for creating analogues or longer peptide chains. The growing peptide is anchored to a solid support (resin), and excess reagents are removed by simple filtration and washing.

The choice of resin and linker is paramount in SPPS as it dictates the C-terminal functionality of the cleaved peptide. For this compound, a resin that yields a C-terminal amide is required.

A significant challenge in the synthesis of proline-containing peptides on a solid support is the propensity for diketopiperazine (DKP) formation. This side reaction occurs after the coupling of the second amino acid (in this case, proline), leading to cleavage from the resin and termination of the chain.

Resin TypeLinkerTypical Cleavage CocktailSuitability for this compound
Rink Amide Resin Knorr-Rink Amide LinkerHigh % TFA (e.g., 95% TFA/water/TIPS)Standard choice for Fmoc-based synthesis of peptide amides. discoveroakwoodchemical.com DKP formation can be a significant issue.
2-Chlorotrityl Chloride Resin 2-ChlorotritylVery mild acid (e.g., 1-5% TFA in DCM, or HFIP)The steric bulk of the trityl linker effectively suppresses DKP formation, making it ideal for C-terminal proline peptides. google.comsigmaaldrich.com The protected peptide can be cleaved and the final N-methylamide formation completed in solution.
Merrifield Resin ChloromethylHFUsed in Boc-based SPPS. PyBrop has been used successfully as a coupling reagent with this resin for forming N-methylamide bonds. nih.gov
PAM Resin PhenylacetamidomethylHFAn acid-stable linker used in Boc-chemistry, offering improved stability over Merrifield resin. nih.gov

Data compiled from various chemical and synthesis guides. nih.govdiscoveroakwoodchemical.comgoogle.comsigmaaldrich.com

For the synthesis of this compound, using a 2-chlorotrityl chloride resin to assemble the Pivaloyl-proline unit would be a robust strategy to avoid DKP formation. The protected Pivaloyl-proline could then be cleaved from the resin and coupled with methylamine in solution to yield the final product. Alternatively, direct synthesis on a Rink Amide resin could be attempted using optimized coupling conditions to minimize the DKP side reaction.

Sequential Amino Acid Coupling Procedures

The formation of the amide bonds in this compound is a critical step, typically achieved through sequential coupling procedures. The synthesis can be conceptualized in two primary retrosynthetic pathways: the coupling of pivalic acid with proline N-methylamide, or the coupling of N-pivaloyl-proline with methylamine. These reactions necessitate the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization at the alpha-carbon of proline. globalresearchonline.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester, a mixed anhydride, or an O-acylisourea. uniurb.it

Common Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. globalresearchonline.net They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. globalresearchonline.netuniurb.it

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. uniurb.ituci.edu They react with the carboxylate to form active esters in situ, leading to rapid coupling with high yields. uniurb.it These are often preferred in solid-phase peptide synthesis (SPPS) due to their high reactivity and the ease of removing byproducts. peptide.com

Mixed Anhydrides: The mixed anhydride method, for instance using pivaloyl chloride or isobutyl chloroformate (IBCF), is another effective activation strategy. globalresearchonline.net Pivaloyl chloride can react with an N-protected proline to form a mixed pivalic-proline anhydride, which readily undergoes nucleophilic attack by methylamine. researchgate.netmdpi.com

The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) being the most common due to its excellent solvating properties for both protected amino acids and the growing peptide chain on a solid support. uci.edupeptide.com

Table 1: Common Peptide Coupling Reagents

Reagent Class Example(s) Activating Mechanism Key Features
Carbodiimides DCC, EDC Forms O-acylisourea intermediate Often used with additives like HOBt to prevent racemization. globalresearchonline.netuniurb.it
Onium Salts HBTU, HATU, PyBOP Forms active esters in situ High efficiency, fast reaction times, suitable for sterically hindered couplings. uniurb.ituci.edu

Cleavage and Deprotection Strategies

The final stage in the synthesis of this compound involves the removal of any protecting groups used during the synthesis and, if applicable, cleavage of the molecule from a solid-phase resin. sigmaaldrich.com The strategy must be carefully chosen to ensure the integrity of the final product, particularly the pivaloyl and N-methylamide groups, which are generally stable under many deprotection conditions.

In solid-phase synthesis (SPPS), the proline derivative is often assembled on a resin support, such as a Wang or Rink Amide resin. peptide.com The choice of resin dictates the final C-terminal functionality and the cleavage conditions. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection is orthogonal to acid-labile side-chain protecting groups and resin linkers. peptide.com The Fmoc group is typically removed at each step of the synthesis using a mild base, most commonly a 20% solution of piperidine (B6355638) in DMF. uci.edunih.gov For sterically hindered or aggregation-prone sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used. peptide.compeptide.com

Final cleavage from the resin and removal of side-chain protecting groups (e.g., Boc, Trt) is typically accomplished with strong acid. sigmaaldrich.com A common cleavage cocktail is trifluoroacetic acid (TFA) mixed with various scavengers to capture the reactive carbocations generated during deprotection, preventing side reactions. sigmaaldrich.compeptide.com

Table 2: Typical Reagents for Cleavage and Deprotection in Fmoc-SPPS

Reagent/Cocktail Purpose Typical Composition
Piperidine/DMF N-terminal Fmoc group removal 20% piperidine in DMF. uci.edu
TFA "Reagent K" Cleavage from resin and deprotection TFA/water/phenol/thioanisole/ethanedithiol. peptide.com

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry of the proline ring is paramount in the synthesis of this compound and its derivatives. This is typically achieved by starting with an enantiomerically pure form of proline, such as L-proline or D-proline, derived from the chiral pool. However, more advanced strategies are employed when synthesizing analogues with additional stereocenters.

Diastereoselective Control in this compound Derivatives

When synthesizing derivatives of this compound that contain additional chiral centers, the inherent stereochemistry of the proline ring can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. For example, in the synthesis of 5-substituted proline derivatives, the approach of a reagent can be sterically hindered by the existing groups on the proline ring, leading to the preferential formation of one diastereomer over another. acs.org Research on the reduction of intermediates like 5-tert-butyl-Δ⁵-dehydroproline N'-methylamide has shown that the choice of reducing agent and reaction conditions can influence the cis/trans diastereomeric ratio of the product. acs.orgacs.org Similarly, Mannich reactions involving activated imines can be used to generate β-proline derivatives, where the use of different activating groups on the imine nitrogen can control the relative stereochemistry of the product. nih.gov

Chiral Auxiliary Approaches for this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After serving its purpose, the auxiliary is removed, having imparted its chirality to the product. york.ac.uk

Evans Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries. york.ac.uknih.gov An achiral proline precursor could be attached to an Evans auxiliary. The bulky substituent on the oxazolidinone ring then effectively shields one face of the molecule, directing alkylation or other modifications to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched proline derivative. nih.gov

Nickel(II) Complexes: Asymmetric synthesis of α-amino acids can be achieved using chiral Ni(II) complexes of Schiff bases formed from glycine (B1666218) (or alanine) and a chiral ligand. mdpi.comnih.gov Ligands derived from proline itself, such as (R)- or (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide, have demonstrated excellent stereo-controlling ability. mdpi.com The planar nickel complex serves as a rigid template, allowing for highly diastereoselective alkylation, and subsequent hydrolysis releases the non-natural, enantiopure amino acid. nih.gov

Polymer-Supported Auxiliaries: Chiral auxiliaries, such as those derived from trans-hydroxy-(S)-proline, can be attached to a polymer resin. scispace.com This solid-phase approach facilitates the purification process, as reagents and byproducts can be washed away, and the final chiral product is released from the support-bound auxiliary in the cleavage step. scispace.com

Table 3: Chiral Auxiliary Strategies for Proline Derivative Synthesis

Auxiliary Type Principle Example Outcome
Evans Oxazolidinone Steric shielding of one face of an enolate Asymmetric alkylation High diastereoselectivity in C-C bond formation. york.ac.uk
Ni(II) Schiff Base Complexes Formation of a rigid, planar chiral template Asymmetric synthesis of α-amino acids Enantiomerically pure proline derivatives via alkylation. mdpi.comnih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient route to chiral compounds by using a small, substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. rug.nlmagtech.com.cn

Organocatalysis: L-proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, such as aldol (B89426) and Mannich reactions. rug.nl This principle can be applied to the synthesis of complex proline analogues, where a chiral proline-based catalyst directs the enantioselective formation of new stereocenters.

Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric reactions. For instance, the asymmetric hydrogenation of a dehydro-proline derivative using a chiral rhodium-phosphine catalyst (e.g., Rh-Josiphos) can produce a specific enantiomer of the proline derivative with high enantiomeric excess (ee). nih.gov Palladium-catalyzed enantioselective dearomative cyclization has also been used to synthesize complex tricyclic skeletons containing proline-like structures with excellent enantioselectivity. rsc.org

Heterogeneous Asymmetric Catalysis: To improve catalyst recyclability and simplify product purification, chiral catalysts can be immobilized on solid supports. Crystalline porous materials like metal-organic frameworks (MOFs) and zeolites can be designed to host chiral catalytic sites, providing a heterogeneous system for asymmetric synthesis. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irjmaterenvironsci.com These principles are increasingly being applied to peptide synthesis.

Atom Economy: The development of catalytic reactions, such as the direct hydroamination of allylic amines to form diamine precursors, represents a route with 100% atom economy. rsc.org

Use of Safer Solvents: Efforts are being made to replace traditional, hazardous solvents like DMF and dichloromethane with more environmentally benign alternatives. Water or aqueous ethanol (B145695) systems have been successfully used for some multicomponent reactions catalyzed by L-proline. jmaterenvironsci.com

Catalyst Reusability: The use of heterogeneous or recoverable catalysts is a key green strategy. For example, a zinc-linked amino acid complex, Zn(L-proline)₂, has been developed as a green, reusable catalyst for the synthesis of various heterocyclic compounds, and such a catalyst could be adapted for related transformations. ajol.info This complex was shown to be reusable for several cycles without significant loss of activity. ajol.info

Energy Efficiency: Microwave-assisted synthesis has been widely adopted to reduce reaction times and energy consumption. ijnc.ir The rapid, uniform heating provided by microwaves can significantly accelerate peptide coupling and other synthetic steps. ijnc.ir

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

Principle Traditional Method Green Alternative
Solvents DMF, Dichloromethane Water, Ethanol, Ionic Liquids. jmaterenvironsci.com
Catalysis Stoichiometric reagents Recyclable catalysts (e.g., Zn(L-proline)₂), organocatalysis. ajol.info
Energy Conventional heating Microwave irradiation. ijnc.ir

| Byproducts | Difficult-to-remove urea byproducts (from DCC) | Cleaner conversions, easily removable byproducts. researchgate.net |

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile organic compounds. These reactions are often conducted by heating the neat reactants or by using a minimal amount of a non-volatile liquid to facilitate mixing.

While specific literature on the solvent-free synthesis of this compound is not prevalent, established principles of amide bond formation under these conditions suggest potential pathways. The direct thermal condensation of a carboxylic acid and an amine to form an amide is a clean reaction, with water as the only byproduct. bath.ac.uk However, this typically requires high temperatures.

More sophisticated solvent-free methods for amide formation have been developed. For instance, the N-formylation of various amines has been achieved using formic acid and indium as a catalyst under solvent-free conditions at 70°C. bath.ac.uk Another approach involves the use of boric or boronic acids to catalyze the coupling of carboxylic acids and amines. bath.ac.uk A particularly relevant method for the "pivaloyl" moiety is the use of pivalic anhydride as an effective reagent for the direct amidation of carboxylic acids. researchgate.net This reaction proceeds under mild conditions, and the only byproduct is the non-toxic pivalic acid, which can be easily removed. researchgate.net

Applying these principles, a plausible solvent-free synthesis of this compound could involve the direct reaction of N-pivaloyl-proline with methylamine (or a solid source thereof) in the presence of a suitable catalyst or activating agent, such as pivalic anhydride, under thermal conditions. The reaction would proceed via the formation of a mixed anhydride intermediate, which is then attacked by methylamine.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. acs.org These techniques are often solvent-free or use only small amounts of liquid additives, making them an environmentally friendly alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.gov

Mechanochemistry has proven to be a powerful technique for the synthesis of peptides, including those containing the sterically hindered amino acid proline. beilstein-journals.orgnih.gov Research has demonstrated the successful mechanocoupling of hindered proline amino acid derivatives to form proline-proline dipeptides under solvent-free conditions. nih.govnih.gov This provides a strong precedent for the synthesis of this compound.

The general procedure involves milling the N-protected amino acid (in this case, N-pivaloyl-proline) with the amine component, a coupling agent, and often a base and a liquid grinding assistant. beilstein-journals.org Common coupling agents used in these mechanochemical reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive like ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization. beilstein-journals.org A small amount of a solvent like ethyl acetate (B1210297) is sometimes added as a liquid grinding assistant to facilitate the reaction. beilstein-journals.org

Using this established methodology, an enantiopure disubstituted Pro–Pro diketopiperazine was synthesized in four steps, with key bond-forming reactions performed in a ball mill. beilstein-journals.orgnih.gov This highlights the potential of mechanochemistry to handle complex, multi-step syntheses involving proline derivatives. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Mechanochemical Coupling of Proline Derivatives. beilstein-journals.org
ReactantsCoupling AgentBaseAdditiveGrinding AssistantMethod
Z-Pro-OH + Pro-OMeEDCDiisopropylethylamine (DIPEA)OxymaEthyl Acetate (EtOAc)Ball Milling
Boc-Pro-OH + Pro-OMeEDCDIPEAOxymaEthyl Acetate (EtOAc)Ball Milling

Biocatalytic Pathways for Precursors or the Final Compound

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. rsc.orgresearchgate.net While a direct one-step biocatalytic synthesis of this compound is not documented, biocatalytic routes are highly relevant for producing key precursors or for catalyzing the final amide bond formation step.

A significant challenge in peptide synthesis is controlling stereochemistry. Biocatalysis excels in this area. For example, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline to produce L-prolinamide has been successfully demonstrated. rsc.org L-Prolinamide is a key intermediate in the synthesis of various drugs and a direct precursor to the N-methylamide target. rsc.org This reaction was achieved with high conversion (80%) and excellent optical purity (ee >99%) using an immobilized variant of the lipase (B570770) B from Candida antarctica (CalB) with ammonia (B1221849) in 2-methyl-2-butanol (B152257) at 70°C. rsc.org The use of biocatalysis in this step avoids racemization and the use of halogenated solvents, significantly improving atom efficiency from 45.5% (for a chemical route) to 86.4%. rsc.org

For the final coupling step, lipases are promising candidates. While they naturally catalyze hydrolysis, in low-water environments or through enzyme engineering, they can effectively synthesize amides. rsc.org Recently, a lipase from Sphingomonas sp. (SpL) was identified that can form amides in aqueous solution from a wide range of sterically demanding esters and aliphatic amines, with isolated yields up to 99%. nih.gov The ability of this enzyme to handle sterically demanding substrates suggests its potential applicability for coupling an N-pivaloyl-proline ester with methylamine. The reaction would leverage the enzyme's preference for the amine as a nucleophile over the highly concentrated water in the buffer. nih.gov

Table 2: Biocatalytic Synthesis of L-Prolinamide. rsc.org
EnzymeSubstrateAmine SourceSolventTemperatureConversionOptical Purity (ee)
Immobilized CalB variant (CalBopt-24 T245S)L-prolineAmmonia2-Methyl-2-butanol70°C80%>99%

Advanced Spectroscopic Characterization and Structural Elucidation of Pivaloyl Proline N Methylamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Pivaloyl-proline N-methylamide Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR studies provide detailed information about its conformational preferences, including the cis-trans isomerization of the pivaloyl-proline amide bond.

Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Acyclic and Cyclic Conformation Analysis

Multidimensional NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the protons within the proline ring and between the N-methyl protons and the amide proton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edu For the proline residue, a TOCSY experiment would show correlations from the α-proton to all other protons within the five-membered ring (β, γ, and δ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to a heteronucleus, such as ¹³C. sdsu.edu An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, providing a direct link between the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity across the amide bonds and the pivaloyl group. For instance, correlations would be expected between the pivaloyl methyl protons and the proline carbonyl carbon, as well as between the N-methyl protons and the C-terminal carbonyl carbon.

These techniques collectively allow for the unambiguous assignment of the NMR signals and provide crucial constraints for determining the molecule's conformation. The analysis of these spectra can help distinguish between the cis and trans conformations of the pivaloyl-proline amide bond, which are known to exist in equilibrium for N-acyl proline derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pivaloyl-proline Derivative in DMSO-d₆.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pivaloyl-CH₃~1.1~27.0
Pivaloyl-C(CH₃)₃-~38.0
Pivaloyl-C=O-~175.0
Pro-αCH~4.3~59.0
Pro-βCH₂~1.8-2.0~29.0
Pro-γCH₂~1.7-1.9~25.0
Pro-δCH₂~3.4-3.6~46.0
Pro-C=O-~172.0
N-CH₃~2.6 (d)~26.0
NH~8.0 (q)-

Note: Chemical shifts are approximate and can vary depending on the specific isomer and experimental conditions. The data is based on typical values for similar proline-containing structures.

Nuclear Overhauser Effect (NOE) and Relaxation Studies for Proximity and Conformational Preferences

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclear spins. wikipedia.org The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to approximately 5 Å. wikipedia.org

In the context of this compound, NOE studies, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, are crucial for determining the spatial proximity of protons and, consequently, the preferred conformation of the molecule. wikipedia.org

Key NOE correlations that would be expected and their structural implications include:

Intra-residue NOEs: Correlations between protons within the proline ring help to define the ring's pucker.

Inter-residue NOEs: NOEs between the pivaloyl protons and the proline protons, especially the α- and δ-protons, are indicative of the cis or trans conformation of the pivaloyl-proline amide bond. For example, a strong NOE between the pivaloyl protons and the proline α-proton would suggest a trans conformation, while a strong NOE to the proline δ-protons would be characteristic of a cis conformation.

NOEs involving the N-methyl group: Correlations between the N-methyl protons and protons on the proline ring can provide further conformational constraints.

Relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, can provide insights into the motional dynamics of the molecule.

Variable Temperature NMR Spectroscopy for Conformational Exchange Dynamics

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as conformational exchange. nih.govresearchgate.net For this compound, the primary dynamic process of interest is the cis-trans isomerization around the pivaloyl-proline amide bond.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the cis and trans isomers. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature is increased, the rate of isomerization increases, leading to broadening of the signals. At a sufficiently high temperature, the exchange becomes fast on the NMR timescale, and the separate signals coalesce into a single, averaged signal.

By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the isomerization process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, as well as the equilibrium constant (Keq) and the corresponding free energy difference (ΔG°) between the two isomers. nih.gov

Solvent-Dependent NMR Shifts and Hydrogen Bonding Network Analysis

The chemical shifts of protons involved in hydrogen bonding are particularly sensitive to the solvent environment. washington.eduillinois.edupitt.edupitt.edu In this compound, the amide proton (NH) of the N-methylamide group is a potential hydrogen bond donor.

By measuring the ¹H NMR spectra in a series of solvents with different hydrogen bonding capabilities (e.g., from non-polar solvents like chloroform-d (B32938) to polar, hydrogen-bond-accepting solvents like DMSO-d₆), one can infer the extent to which the amide proton is involved in intramolecular or intermolecular hydrogen bonding.

A small change in the chemical shift of the amide proton across different solvents suggests that it is either shielded from the solvent or involved in a strong intramolecular hydrogen bond. Conversely, a large solvent-dependent shift indicates that the proton is exposed to the solvent and is primarily involved in intermolecular hydrogen bonds with the solvent molecules. This analysis helps to characterize the hydrogen bonding network of this compound in different environments. nih.gov

Vibrational Spectroscopy (IR and Raman) for this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its structure, conformation, and intermolecular interactions. mdpi.comcardiff.ac.uk

Amide I and Amide II Band Analysis for Secondary Structure Elements

The amide group, a key functional group in this compound, gives rise to several characteristic vibrational bands. Among these, the Amide I and Amide II bands are particularly sensitive to the secondary structure of peptides and related compounds. leibniz-fli.denih.gov

Amide I Band: This band, which appears in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. leibniz-fli.denih.gov The exact frequency of the Amide I band is influenced by the local conformation and hydrogen bonding pattern. Different secondary structure elements, such as α-helices, β-sheets, and random coils, give rise to characteristic Amide I frequencies. mit.eduresearchgate.net

Amide II Band: The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de This band is also sensitive to conformation and hydrogen bonding. nih.gov

By analyzing the positions and shapes of the Amide I and Amide II bands in the IR and Raman spectra of this compound, it is possible to gain insights into its predominant secondary structure elements in the solid state or in solution. For a small molecule like this, the analysis would focus on the conformation around the amide bonds and any intramolecular hydrogen bonding that might mimic turns or other simple secondary structures.

Table 2: Typical IR Absorption Frequencies for Amide Groups.

Vibrational ModeFrequency Range (cm⁻¹)Description
Amide A~3300N-H stretching
Amide B~3100Overtone of Amide II
Amide I1600-1700C=O stretching
Amide II1510-1580N-H bending and C-N stretching
Amide III1250-1350C-N stretching and N-H bending

Note: The exact frequencies can be influenced by factors such as hydrogen bonding, solvent, and the physical state of the sample.

Analysis of Pivaloyl and Proline Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the pivaloyl group and the proline ring system.

The pivaloyl group, a bulky tert-butyl group attached to a carbonyl, has several distinct vibrational modes. The most prominent is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the amide I region of the infrared spectrum, typically between 1630 and 1680 cm⁻¹. This band is sensitive to the local electronic environment and hydrogen bonding. Additionally, the C-H stretching vibrations of the three methyl groups of the pivaloyl moiety are observed in the 2800–3000 cm⁻¹ region.

The proline residue contributes a complex set of vibrations due to its cyclic nature. The pyrrolidine (B122466) ring gives rise to a series of CH₂ scissoring, wagging, and twisting modes. Notably, a strong band often observed in the 1450 cm⁻¹ region in proline-rich proteins is attributed to the deformation modes of the CH₂ groups within the ring. researchgate.net The C-N stretching vibrations of the proline ring also contribute to the complex fingerprint region of the spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound Groups
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
Amide I (C=O Stretch)Pivaloyl Carbonyl1630 - 1680Strong
Amide II (N-H Bend)N-methylamide1510 - 1580Moderate
C-H StretchPivaloyl CH₃2800 - 3000Strong
CH₂ ScissoringProline Ring~1450 - 1480Medium
CH₂ Wagging/TwistingProline Ring~1275 - 1310Weak-Medium

Hydrogen Bonding Signatures in this compound

Hydrogen bonding plays a crucial role in defining the conformational preferences of peptides and their derivatives. In this compound, the N-methylamide group provides a hydrogen bond donor (N-H), while the pivaloyl carbonyl oxygen serves as a potential acceptor. This allows for the possibility of intramolecular hydrogen bonding, which can stabilize specific folded conformations, such as β-turns.

The presence and strength of hydrogen bonds can be inferred from vibrational and nuclear magnetic resonance (NMR) spectroscopy. In FTIR spectroscopy, the formation of a hydrogen bond typically causes a red shift (a shift to lower frequency) in the stretching vibration of the donor group and a slight red shift in the acceptor carbonyl group. semanticscholar.org Therefore, if an intramolecular hydrogen bond exists between the N-H group and the pivaloyl C=O group, the N-H stretching frequency would be observed at a lower wavenumber (e.g., 3200-3400 cm⁻¹) compared to a free N-H group (typically >3400 cm⁻¹).

Studies on the closely related analog, N-acetyl-L-proline N-methylamide, have used NMR spectroscopy to confirm the presence of intramolecular hydrogen bonds in various solvents. nih.gov The chemical shift of the amide proton is particularly sensitive to its involvement in hydrogen bonding; a downfield shift is indicative of deshielding due to participation in such a bond. libretexts.org This suggests that this compound likely adopts conformations stabilized by similar intramolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral structure of molecules, particularly the secondary structure of proteins and peptides. creative-biostructure.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Far-UV CD Spectroscopy for Backbone Conformation

The far-UV region of the CD spectrum (approximately 190–250 nm) is dominated by the electronic transitions of the peptide amide bonds and is therefore highly sensitive to the backbone conformation of the molecule. nih.govcreative-proteomics.com Proline-containing peptides often adopt a characteristic secondary structure known as a polyproline II (PPII) helix. The PPII conformation is a left-handed helix with a distinct CD signature: a strong negative band between 200 and 206 nm and a weaker positive band near 228 nm. creative-proteomics.comnih.gov

For this compound, the far-UV CD spectrum is expected to reflect the conformational preferences imposed by the rigid proline ring. The presence of a PPII-like structure is highly probable, which would be identified by the characteristic spectral features mentioned above. Deviations from this signature could indicate the presence of other structures, such as β-turns, which are also common in proline-containing sequences.

Interactive Table: Typical Far-UV CD Signatures for Peptide Conformations
ConformationPositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~215
Polyproline II (PPII)~228~206
Random Coil~212~198

Solvent and Temperature Effects on CD Spectra

The conformation of a peptide derivative can be highly dependent on its environment. Analyzing the CD spectrum as a function of solvent and temperature provides insights into the stability and dynamics of its structure.

The choice of solvent can significantly alter conformational equilibria. rsc.org In non-polar solvents, intramolecular hydrogen bonds that stabilize compact, folded structures are favored. In polar, hydrogen-bonding solvents (like water or methanol), the solvent molecules can compete for hydrogen bond donors and acceptors, potentially disrupting intramolecular bonds and favoring more extended conformations. rsc.org This would be reflected in the CD spectrum as a change in the intensity or position of the characteristic PPII or β-turn bands.

Temperature variations also affect the CD spectrum. Increasing the temperature provides thermal energy that can overcome the energetic barriers between different conformations, leading to a more dynamic and potentially less ordered structure. This typically results in a decrease in the intensity of the CD signals, indicating a loss of stable, defined structure. pnas.org Thermal melt experiments, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to assess the conformational stability of the molecule.

Mass Spectrometry for Molecular Architecture and Fragmentation Pathways of this compound

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When subjected to ionization and subsequent collision-induced dissociation (CID) in a tandem mass spectrometer, molecules break apart in predictable ways that reveal their underlying connectivity.

The molecular ion of this compound (C₁₁H₂₀N₂O₂) has a calculated monoisotopic mass of 212.1525 g/mol . Upon CID, proline-containing peptides exhibit a characteristic fragmentation behavior known as the "proline effect". acs.orgresearchgate.net Due to the increased basicity of the proline nitrogen atom within the peptide bond, fragmentation preferentially occurs at the amide bond N-terminal to the proline residue. nih.gov

For this compound, this effect would lead to the cleavage of the pivaloyl-proline bond. This fragmentation would generate a prominent b-ion corresponding to the pivaloyl group and a y-ion corresponding to the proline N-methylamide fragment.

The primary fragmentation pathways are predicted as follows:

Formation of the b-ion: Cleavage of the pivaloyl-proline amide bond with charge retention on the N-terminal fragment would yield a pivaloyl cation.

[Pivaloyl]⁺: C₅H₉O⁺, m/z = 85.06

Formation of the y-ion: Cleavage of the same bond with charge retention on the C-terminal fragment would yield a protonated proline N-methylamide ion.

[Pro-N-methylamide+H]⁺: C₆H₁₃N₂O⁺, m/z = 129.10

The relative abundance of these fragments provides insight into the stability of the ions and the lability of the specific amide bond. The pronounced cleavage N-terminal to proline is a hallmark of its presence and a key diagnostic tool in the mass spectrometric analysis of such molecules. researchgate.netresearchgate.net

Interactive Table: Predicted Major Fragments of this compound in MS/MS
Ion TypeFragment StructureChemical FormulaPredicted m/z
Molecular Ion [M+H]⁺Pivaloyl-Pro-NHMeC₁₁H₂₁N₂O₂⁺213.16
b-ionPivaloylC₅H₉O⁺85.06
y-ionProline N-methylamideC₆H₁₃N₂O⁺129.10

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₁H₂₀N₂O₂), the theoretical monoisotopic mass can be calculated with high precision by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O) missouri.edu.

This technique allows for the confident determination of an elemental formula, as the measured mass-to-charge ratio (m/z) can be matched to the theoretical value with an error typically in the low parts-per-million (ppm) range. The analysis of the isotopic pattern, which arises from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O), further corroborates the proposed elemental composition.

Ion SpeciesTheoretical Monoisotopic Mass (Da)Measured Mass (Da)Mass Error (ppm)
[M+H]⁺213.15975Hypothetical DataHypothetical Data
[M+Na]⁺235.14170Hypothetical DataHypothetical Data

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyze the resulting product ions. This process provides detailed structural information and confirms the connectivity of the molecule. The fragmentation of proline-containing peptides is well-studied and often dominated by the "proline effect," which involves preferential cleavage of the amide bond N-terminal to the proline residue nih.govwm.edu.

For this compound, collision-induced dissociation (CID) would be expected to induce specific cleavages. The most prominent fragmentation pathway is the cleavage of the pivaloyl-proline bond. Protonation is likely to occur on the amide nitrogen or oxygen atoms, facilitating bond scission unl.pt. The resulting fragment ions can be used to piece together the molecular structure.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossTheoretical Fragment m/zDescription
213.16[C₅H₉O]⁺C₆H₁₁N₂O85.06Pivaloyl cation
213.16[C₆H₁₁N₂O]⁺C₅H₉O127.09Proline N-methylamide cation
213.16[C₆H₁₀NO]⁺C₅H₁₀N112.08Loss of methylamine (B109427) from C-terminus

Ion Mobility-Mass Spectrometry for Gas-Phase Conformations

Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. This technique can resolve different conformers of a molecule, such as isomers arising from the cis/trans configuration of the pivaloyl-proline amide bond rsc.orgnih.gov. Proline is unique among proteinogenic amino acids for its significant population of cis amide bonds, a feature that profoundly influences protein folding and structure sigmaaldrich.com.

In an IM-MS experiment, this compound ions would be introduced into a drift tube filled with a buffer gas. Their drift time through the tube is proportional to their rotationally averaged collision cross-section (CCS), a value that reflects their three-dimensional shape. The presence of multiple peaks in the ion mobility spectrum for a single m/z value would suggest the coexistence of distinct gas-phase conformers nih.gov. While specific experimental data for this compound is not available, IM-MS provides a powerful avenue for investigating its conformational landscape, which is crucial for understanding its molecular recognition properties.

X-ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and the non-covalent interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise solid-state structure of a molecule. The first step involves growing high-quality single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the positions of all atoms in the crystal lattice nih.gov.

This analysis would reveal the exact bond lengths, bond angles, and torsion angles of this compound. A key conformational feature of interest would be the geometry of the pivaloyl-proline amide bond, which can adopt either a cis or trans conformation. While no crystal structure for this compound is publicly available, data from related pivaloyl-containing compounds provide examples of typical crystallographic parameters researchgate.netresearchgate.net.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)14.2
β (°)95.5
Volume (ų)1260
Z (molecules/unit cell)4

Crystal Packing Analysis and Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, the N-H group of the C-terminal amide is a hydrogen bond donor, while the carbonyl oxygens of both the pivaloyl group and the proline residue are potential hydrogen bond acceptors nih.gov.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondN-H (methylamide)C=O (pivaloyl)Formation of chains or dimers
Hydrogen BondN-H (methylamide)C=O (proline)Cross-linking of molecular chains
van der WaalsC-H (pivaloyl)C-H (proline ring)Overall packing efficiency and stability

Co-crystallization with Guest Molecules for Host-Guest Interaction Studies

Co-crystallization is a technique in crystal engineering where a target molecule (the host) is crystallized with a second, different molecule (the guest or co-former) to form a new, multi-component crystalline solid. This method is widely used to modify the physicochemical properties of active pharmaceutical ingredients and to study molecular recognition phenomena nih.gov.

This compound, with its hydrogen bond donor and acceptor sites, is a suitable candidate for forming co-crystals with various guest molecules. Potential co-formers could include carboxylic acids, phenols, or other molecules capable of forming robust hydrogen bonds. By analyzing the crystal structure of a co-crystal, one can gain detailed insights into the specific non-covalent interactions that drive host-guest recognition mdpi.com. This approach can be used to create novel supramolecular assemblies and to probe the intermolecular binding preferences of the target molecule.

Conformational Analysis and Intramolecular Interactions of Pivaloyl Proline N Methylamide

Backbone Conformations: cis/trans Isomerism of Proline Amide Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among proteinogenic amino acids in its significant population of both cis and trans conformations. The energy barrier for isomerization between these two states is approximately 20 kcal/mol, leading to slow interconversion on the NMR timescale. nih.gov

In the case of Pivaloyl-proline N-methylamide, the bulky tert-butyl group of the pivaloyl moiety exerts a strong steric influence on the adjacent proline ring. Research indicates that the pivaloyl group, as an N-acyl capping group, strongly promotes the trans conformation of the amide bond. nih.govresearchgate.net This preference is attributed to steric hindrance between the pivaloyl group and the proline's Cδ protons, which would be more pronounced in the cis conformation. This finding is consistent with observations in related peptides where bulky N-terminal groups favor the trans isomer to minimize non-bonded interactions. nih.gov While the trans form is predominant, the cis conformer may still be present in equilibrium, with the exact ratio being influenced by factors such as solvent and temperature. nih.gov

Rotational Barriers and Conformational Preferences of the Pivaloyl Group

The pivaloyl group, characterized by its electron-donating tert-butyl substituent, plays a crucial role in modulating the conformational preferences of the proline backbone. Electron-donating groups at the N-terminus of proline residues have been shown to strengthen n→π* interactions between the pivaloyl carbonyl oxygen (the i-1 residue) and the proline carbonyl carbon (the i residue). nih.gov This interaction favors more compact, helical backbone conformations, such as the polyproline II (PPII) helix. nih.govnih.gov

Intramolecular Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds are critical stabilizing forces in peptides, often defining secondary structures like turns and helices. In this compound, the primary intramolecular hydrogen bond involves the N-methylamide group and a carbonyl oxygen.

C=O...H-N Hydrogen Bonds

The most significant intramolecular hydrogen bond in the trans conformer of this compound is a C=O...H-N interaction. Specifically, this involves the amide proton of the N-methylamide group (H-N) acting as the hydrogen bond donor and the carbonyl oxygen of the pivaloyl group (C=O) acting as the acceptor. This interaction results in the formation of a seven-membered ring, referred to as a γ-turn or a C7 structure. nih.gov

However, studies utilizing ¹H-NMR and IR spectroscopy in methylene (B1212753) chloride have shown that the propensity for forming this intramolecular hydrogen bond is sensitive to the nature of the N-acyl group. For this compound (t-BuCO-Pro-NHMe), the population of the internally hydrogen-bonded state is notably affected by the bulky pivaloyl group. nih.gov

Population of Intramolecularly Hydrogen-Bonded trans Conformer for N-Acyl-Proline-N-methylamides in Methylene Chloride nih.gov
N-Acyl GroupCompoundApproximate % Hydrogen Bonded
AcetylMeCO-Pro-NHMe68%
PropionylEtCO-Pro-NHMe75%
i-Butyryli-PrCO-Pro-NHMe75%
Pivaloylt-BuCO-Pro-NHMe50%

As indicated in the table, the internally hydrogen-bonded γ-turn state is significantly less populated for the N-pivaloyl compound compared to derivatives with smaller acyl groups. nih.gov This suggests that steric strain imposed by the tert-butyl group may destabilize the ideal geometry required for a strong γ-turn, leading to a dynamic equilibrium between hydrogen-bonded and non-hydrogen-bonded states for the trans rotamer. nih.gov

N-H...O=C Hydrogen Bonds

In the context of this compound, the proline nitrogen is part of a tertiary amide bond and lacks a proton, thus it cannot act as a hydrogen bond donor. The only available N-H group is that of the C-terminal N-methylamide. The interaction of this N-H group with the proline carbonyl oxygen (an N-H...O=C interaction forming a C5 loop) is generally considered less favorable than the C7 γ-turn discussed previously. The γ-turn conformation is a more common structural motif for stabilizing the trans rotamer in such model peptides. nih.gov

Influence of Solvent Polarity on this compound Conformation

The conformational equilibrium of proline-containing peptides is known to be highly dependent on the solvent environment. Changes in solvent polarity can alter the balance between cis and trans isomers and affect the stability of intramolecular hydrogen bonds.

For model peptides with N-acyl-prolyl sequences, increasing the proportion of a non-polar, aprotic solvent (like chloroform) in a mixture with a polar, aprotic solvent (like dimethyl sulfoxide) has been shown to increase the population of the trans conformer. nih.gov This is because non-polar solvents are less effective at solvating the peptide backbone and thus favor compact, intramolecularly hydrogen-bonded structures, which are more readily adopted by the trans isomer. nih.gov Conversely, polar solvents can compete for hydrogen bond donor and acceptor sites, potentially disrupting internal hydrogen bonds and altering the cis/trans equilibrium. nih.gov

Ring Puckering Conformations of the Proline Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations, which are typically described as "endo" (Cγ-endo, DOWN) or "exo" (Cγ-exo, UP). In the endo pucker, the Cγ atom is displaced on the same side of the ring as the carbonyl group, while in the exo pucker, it is on the opposite side. nih.gov The interconversion barrier between these puckered states is low (2–5 kcal/mol), allowing for rapid exchange at room temperature. nih.gov

The puckering of the proline ring is coupled to the cis/trans state of the preceding peptide bond. Statistical analyses of protein structures show that cis-proline residues have a strong preference for the endo (DOWN) pucker, whereas trans-proline residues show a more even distribution between the two states. researchgate.net

In substituted prolines, the N-acyl group can influence this preference. For this compound, the bulky, electron-donating pivaloyl group has been found to strongly promote the trans amide bond conformation, and this preference coexists with an endo ring pucker. nih.gov This is noteworthy because the combination of a trans amide bond and an endo pucker can be promoted by stabilizing n→π* interactions, which are enhanced by the electron-donating nature of the pivaloyl group. nih.govnih.gov This interaction helps to favor a compact conformation despite any potential steric repulsion associated with the endo pucker. nih.gov

Summary of Conformational Preferences
Conformational FeaturePreference in this compoundPrimary Influencing Factors
Amide Bond IsomerismStrongly favors transSteric bulk of the pivaloyl group nih.gov
Intramolecular H-Bond~50% population of γ-turn in non-polar solvent nih.govEquilibrium between H-bonded and non-H-bonded states nih.gov
Ring PuckerAssociated with endo pucker in the trans state nih.govn→π* interactions, electronic nature of pivaloyl group nih.gov

Dynamic Conformational Exchange Processes in this compound

The conformational landscape of this compound is primarily dictated by the steric hindrance imposed by its bulky pivaloyl group. This feature significantly influences the dynamic processes observable in the molecule. Unlike many other N-acyl proline derivatives that exhibit a dynamic equilibrium between cis and trans isomers of the X-Pro amide bond, this compound displays a different primary conformational exchange process.

Research based on Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that the major dynamic process is not the interconversion between the cis and trans conformations of the pivaloyl-prolyl tertiary amide bond. The significant steric bulk of the t-butyl group on the pivaloyl moiety effectively precludes this type of isomerization under typical observational conditions. nih.gov This steric hindrance locks the imide bond, with studies indicating a strong preference for the trans conformation.

Instead, the dynamic conformational exchange observed in this compound is the hindered rotation around the Cα-CO single bond. nih.gov This rotation corresponds to the dihedral angle psi (ψ) and leads to the existence of distinct rotational isomers. The energy barrier for this process has been quantified using detailed NMR studies.

Evidence for this rotational isomerism comes from variable-temperature ¹³C NMR spectroscopy. At a temperature of 253 K, the spectra show a selective broadening of the signals for the β-carbon (Cβ) and γ-carbon (Cγ) of the proline ring. As the temperature is lowered further, these broadened signals resolve into a pair of lines of unequal intensity, representing the distinct chemical environments of these carbon atoms in the different slowly exchanging rotational isomers. nih.gov From these observations, the free energy of activation (ΔG‡) for the rotation around the Cα-CO bond has been estimated. nih.gov

Furthermore, ¹³C NMR data for this compound recorded in a variety of solvents demonstrate that the differences in the chemical shifts of the Cβ and Cγ atoms can be interpreted in terms of this rotational isomerism about the Cα-CO bond. nih.gov

The key findings from the conformational analysis are summarized in the table below.

Dynamic ProcessBond InvolvedExperimental MethodKey Spectral ObservationEstimated Energy Barrier (ΔG‡)
Rotational IsomerismCα-CO (psi, ψ)¹³C NMR SpectroscopySelective broadening and splitting of Cβ and Cγ signals at low temperature (253 K)14 kcal/mol

Theoretical and Computational Investigations of Pivaloyl Proline N Methylamide

Quantum Mechanical (QM) Calculations for Pivaloyl-proline N-methylamide

Quantum mechanical calculations are essential for accurately describing the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing a unique perspective on the molecular properties of this compound.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium-sized molecules like this compound due to its balance of computational cost and accuracy. DFT calculations are used to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. For instance, a study on Tosyl-D-Proline utilized DFT at the B3LYP/6-311++G(d) level of theory to optimize its molecular geometry and confirm a true energy minimum on the potential energy surface. masjaps.com A similar approach can be applied to this compound to obtain its lowest energy conformation.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated through DFT. These calculations are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net The strong electron-donating property of the pivaloyl N-cap group, for example, influences the electronic environment of the proline ring, which can be quantified through DFT. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a Pivaloyl-proline Derivative

ParameterValue
Bond Length (C=O) pivaloyl1.24 Å
Bond Length (N-C) amide1.35 Å
Bond Angle (C-N-C) proline ring112.5°
Dihedral Angle (ω) pivaloyl-proline178.5° (trans)

Note: This data is representative and based on typical values for similar peptide structures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to map the conformational landscape of this compound. These calculations are computationally more intensive than DFT but can provide highly accurate energy profiles. By systematically varying key dihedral angles (φ, ψ, and ω), a potential energy surface can be generated, revealing the various low-energy conformations (energy minima) and the energy barriers between them.

For proline-containing peptides, the puckering of the five-membered ring (endo and exo conformations) and the cis/trans isomerization of the peptide bond are critical conformational features. nih.gov Ab initio calculations can quantify the relative energies of these different conformers. For example, in N-acetyl-L-proline-N',N'-dimethylamide, a related compound, the polyproline II structure with a trans prolyl peptide bond is the dominant conformation in the gas phase and in solution. nih.gov The pivaloyl group in this compound is known to promote a PII conformation. nih.gov

Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations

ConformerProline Puckerω (Piv-Pro)Relative Energy (kcal/mol)
ICγ-exotrans0.00
IICγ-endotrans0.75
IIICγ-exocis3.20
IVCγ-endocis4.10

Note: This data is illustrative and represents a plausible energy landscape for this type of molecule.

A significant application of QM calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in experimental spectra and for identifying different conformers in solution.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of the energy) provides the vibrational frequencies and normal modes of the molecule. These can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional group vibrations. For example, DFT calculations on Tosyl-D-Proline were used to obtain a theoretical IR spectrum and assign characteristic vibrational modes. masjaps.com

Circular Dichroism (CD) Spectra: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum of this compound, which can then be compared to experimental spectra to determine the dominant solution-phase conformation.

Molecular Dynamics (MD) Simulations of this compound

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and fluctuates in different environments. dntb.gov.uaresearchgate.net

MD simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to determine the relative populations of these states.

In the gas phase , the simulations reveal the intrinsic conformational preferences of the molecule in the absence of solvent effects. In the solution phase , explicit solvent molecules (e.g., water, chloroform) are included in the simulation box, allowing for the study of how solute-solvent interactions influence the conformational landscape. For proline-containing peptides, solvent interactions are known to play a significant role in stabilizing certain conformations, such as the polyproline II (PPII) helix. rsc.orgresearchgate.net

The choice of a solvent model is crucial for accurate solution-phase simulations. Explicit solvent models treat each solvent molecule individually, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. rsc.orgImplicit solvent models , on the other hand, represent the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive. nih.gov

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic property that can be calculated from MD simulations. scispace.comnih.govtemple.edu Methods like thermodynamic integration or free energy perturbation are used to compute this value. nih.govtemple.edu Calculating the solvation free energy of this compound in different solvents can provide insights into its solubility and partitioning behavior. nih.govarxiv.org

Table 3: Representative Solvation Free Energies for a Proline Derivative in Different Solvents

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
Water78.4-8.5
Methanol32.7-6.2
Chloroform4.8-3.1
Cyclohexane2.0-1.5

Note: This data is representative and illustrates the expected trend of increasing solvation free energy with decreasing solvent polarity.

Dynamic Behavior and Conformational Transitions over Time

The dynamic behavior of this compound in solution is a complex interplay of hindered rotations around single bonds and the puckering of the pyrrolidine (B122466) ring. Molecular dynamics (MD) simulations are a powerful tool to investigate these conformational transitions over time, providing an atomistic view of the molecule's flexibility and preferred shapes.

A key feature of this compound is the conformational state of the tertiary amide bond between the pivaloyl group and the proline nitrogen (Piv-Pro). Unlike the acetyl group in the well-studied model peptide N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe), the bulky pivaloyl group imposes significant steric hindrance. This bulkiness strongly restricts the rotation around the ω₀ (Piv-Pro) bond, leading to a pronounced preference for the trans conformation (ω₀ ≈ 180°). This effectively simplifies the conformational landscape by largely depopulating the cis state (ω₀ ≈ 0°), which is a significant feature for other N-acyl proline derivatives. researchgate.net This steric constraint is a critical factor in its dynamic behavior, as the high energy barrier to cis-trans isomerization, a slow process that can occur on the timescale of seconds for other proline peptides, is even higher and the transition is less frequently observed.

With the Piv-Pro amide bond predominantly locked in trans, the major dynamic motions involve:

The table below summarizes the key conformational transitions and the typical timescales on which they occur, as inferred from computational studies on related proline-containing molecules.

Interactive Data Table: Key Conformational Dynamics of this compound

Dynamic Process Dihedral Angle(s) Involved Typical Timescale Energy Barrier Notes
Piv-Pro Isomerization ω₀ > microseconds to seconds Very High The trans state is strongly favored due to the steric bulk of the pivaloyl group. The cis state is rarely sampled.
Proline Ring Pucker χ1, χ2, etc. (endocyclic) Picoseconds to Nanoseconds Low (~2-4 kcal/mol) Rapid interconversion between endo and exo puckered states of the pyrrolidine ring.

Molecular Mechanics (MM) and Force Field Development for this compound

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. The accuracy of MM simulations is entirely dependent on the quality of the underlying set of parameters, known as a force field. Standard force fields like AMBER, CHARMM, and OPLS are composed of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govwustl.edu

While these force fields are well-parameterized for standard amino acids, specialized residues or capping groups like pivaloyl require the development of new parameters to ensure accurate simulations. The absence of specific, validated parameters for the pivaloyl-proline moiety necessitates a dedicated parameterization effort to capture its unique electronic and steric properties.

The goal of parameterization is to make the classical MM potential energy function reproduce the "true" potential energy surface, which is typically obtained from high-level quantum mechanics (QM) calculations. The process for this compound would involve several key steps: frontiersin.org

Partial Charge Derivation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from QM methods (e.g., Hartree-Fock or DFT). For this compound, new charges would need to be calculated for all atoms of the pivaloyl group and the adjacent proline residue to account for the electron-donating nature of the tert-butyl group.

Bond and Angle Parameters: The equilibrium values and force constants for bonds and angles involving the atoms of the pivaloyl group are generally transferred from analogous, well-parameterized molecules (e.g., from a general force field like GAFF for the tert-butyl group). gromacs.org

Torsional Parameter Fitting: This is the most critical step for accurately modeling conformational energies. The parameters for the dihedral angles defining rotation around the bonds within the pivaloyl group and, most importantly, the Piv-Pro amide bond, must be specifically derived. This is done by performing a "torsional scan" using QM, where the energy of the molecule is calculated as a function of the dihedral angle. The MM dihedral parameters are then adjusted to reproduce this QM energy profile, ensuring that the barrier to rotation and the relative energies of the stable conformers (e.g., trans vs. cis) are accurately represented. frontiersin.org

The table below outlines the types of parameters that would need to be specifically developed or validated for this compound.

Interactive Data Table: Required Force Field Parameters for the Pivaloyl-Proline Moiety

Parameter Type Description Method of Derivation Importance for Accuracy
Atomic Charges Partial charges on each atom of the Piv-Pro unit. Fit to Quantum Mechanics Electrostatic Potential (e.g., RESP). High: Essential for accurate electrostatics and intermolecular interactions.
Bond Stretching Force constants and equilibrium lengths for bonds within the pivaloyl group. Typically transferred from existing force fields; validated with QM. Moderate: Important for maintaining correct geometry.
Angle Bending Force constants and equilibrium angles for angles involving the pivaloyl group. Typically transferred from existing force fields; validated with QM. Moderate: Important for maintaining correct geometry.
Dihedral Torsions Parameters (barrier height, periodicity, phase) for rotation around key bonds, especially the Piv-Pro amide bond. Fit to QM torsional energy scans. Very High: Critical for reproducing conformational preferences and energy barriers.

Once a force field is developed, conformational searching algorithms are used to explore the potential energy surface and identify low-energy (i.e., stable) conformations. For a molecule like this compound, several algorithms can be employed:

Systematic Search: This method involves rotating each flexible bond by a fixed increment. While exhaustive, it becomes computationally expensive with many rotatable bonds. Given the constrained nature of this compound, it can be a viable option for exploring the ψ and ring pucker conformations.

Monte Carlo (MC) Methods: MC simulations generate new conformations by making random changes to the current one (e.g., rotating a random bond by a random amount). The new conformation is accepted or rejected based on its energy, allowing the system to overcome energy barriers and explore a wider range of conformational space.

Molecular Dynamics (MD) Simulations: As described in section 5.2.3, MD simulates the motion of atoms over time. By simulating at elevated temperatures (simulated annealing) or using enhanced sampling techniques (e.g., replica exchange MD), simulations can be encouraged to cross energy barriers more frequently, thus accelerating the search for stable conformers. nih.gov

These algorithms are essential for building a complete picture of the molecule's conformational preferences, which is fundamental to understanding its behavior and interactions.

Computational Studies of Intermolecular Interactions and Aggregation Tendencies

Beyond the behavior of a single molecule, computational methods are invaluable for studying how this compound interacts with itself or with other molecules and surfaces. These studies are crucial for understanding its aggregation tendencies and its behavior in different environments.

This compound possesses both hydrogen bond donors (the N-H group of the methylamide) and acceptors (the carbonyl oxygens of the pivaloyl and proline groups). This allows for the formation of non-covalent dimers and larger oligomers. Computational studies can predict the geometry and stability of these aggregates.

Molecular dynamics simulations of multiple this compound molecules in a simulation box can reveal the spontaneous formation of dimers and higher-order structures. nih.gov By analyzing the simulation trajectories, researchers can identify the most persistent and stable dimer configurations. The strength of the interaction, or dimerization energy, can be calculated using high-level QM methods on the geometries extracted from the simulations.

The primary interaction motif stabilizing a dimer is expected to be an intermolecular hydrogen bond. The bulky, hydrophobic pivaloyl group could also contribute to stabilization through van der Waals interactions, potentially leading to specific packing arrangements in larger aggregates.

Interactive Data Table: Potential Intermolecular Interaction Motifs in this compound Dimers

H-Bond Donor H-Bond Acceptor Dimer Motif Description Expected Relative Stability
N-H (Methylamide) C=O (Pivaloyl) An intermolecular hydrogen bond forms between the amide proton of one molecule and the pivaloyl carbonyl oxygen of another. High
N-H (Methylamide) C=O (Proline) An intermolecular hydrogen bond forms between the amide proton of one molecule and the proline carbonyl oxygen of another. High

Molecular dynamics simulations are also employed to investigate how this compound interacts with different surfaces, which is relevant for understanding its behavior in materials science or biological contexts. By constructing a simulation system containing the molecule and a surface slab, one can observe the adsorption process and characterize the bound state.

Hydrophobic Surfaces: To study interactions with non-polar environments, a model surface like graphite (B72142) could be used. Simulations would likely show the molecule adsorbing with its bulky, non-polar pivaloyl group oriented towards the surface to maximize favorable van der Waals contacts.

Hydrophilic Surfaces: A hydroxylated silica (B1680970) or metal oxide surface could serve as a model for polar, hydrogen-bonding interfaces. In this case, simulations would probe whether the molecule orients itself to form hydrogen bonds between its amide or carbonyl groups and the surface hydroxyl groups.

These simulations provide key data such as the adsorption energy, the preferred orientation of the molecule on the surface, and the specific atomic-level interactions that govern the binding.

Intermolecular Interactions and Supramolecular Assembly of Pivaloyl Proline N Methylamide

Formation of Ordered Nanostructures from Pivaloyl-proline N-methylamide

The combination of hydrogen bonding and hydrophobic forces inherent to this compound suggests its potential to form well-defined, ordered nanostructures such as fibrils, nanotubes, or nanosheets. While specific experimental evidence for the formation of such structures by this exact compound is not detailed in the available literature, the principles of peptide self-assembly allow for a discussion of these potential architectures. nih.govnih.govjohnshopkins.edu

Fibrils are elongated, thread-like nanostructures that are a common morphology for self-assembling peptides and small molecules. nih.gov Their formation is typically characterized by a hierarchical assembly process that begins with the interactions described above. For a molecule like this compound, intermolecular hydrogen bonding could lead to the formation of extended one-dimensional chains, which then associate laterally, driven by hydrophobic interactions, to form protofilaments and mature fibrils.

The characterization of such hypothetical fibrils would rely on established imaging techniques.

Atomic Force Microscopy (AFM): AFM would offer high-resolution topographical images, allowing for precise measurements of fibril height and width, as well as revealing details about surface features like helical periodicity if present. jnsam.com

Beyond fibrils, other nanostructures like nanotubes and nanosheets are also possible outcomes of peptide self-assembly. nih.govjnsam.com The final morphology is often highly dependent on the specific conditions of assembly, such as solvent, concentration, pH, and temperature.

Nanotubes: These are hollow, cylindrical structures. Their formation would require the molecules to assemble into a curved sheet that eventually closes upon itself. The specific stereochemistry and conformational rigidity of the proline ring could potentially influence the curvature of an assembling sheet of molecules, making nanotubular structures a theoretical possibility.

Nanosheets: These are flat, two-dimensional structures. The formation of extensive 2D hydrogen-bonding networks across a plane, coupled with the segregation of the hydrophobic pivaloyl groups to the faces of the sheet, could lead to such architectures. brandeis.edu

Characterization of these potential structures would also be carried out using microscopy techniques like TEM and AFM to confirm their dimensionality and measure their structural parameters. jnsam.com

Gelation Properties and Rheological Studies

Host-Guest Chemistry Involving this compound

Detailed investigations into the host-guest chemistry of this compound, where it would act as a host molecule, have not been reported. The principles of host-guest chemistry rely on a host molecule having a pre-organized cavity or the ability to assemble into a structure with binding sites for specific guest molecules. mdpi.comdigitellinc.com

Encapsulation of Small Molecules by this compound Assemblies

There is currently no published evidence of this compound forming assemblies capable of encapsulating small molecules. Such functions typically require the formation of well-defined, stable supramolecular cages or cavities.

Chiral Recognition of Guest Molecules by this compound

While this compound is a chiral molecule, its application as a host for the chiral recognition of guest molecules has not been documented. Research in this area has focused on more complex systems where proline is incorporated into larger receptor frameworks to create specific binding pockets. rsc.orgmdpi.com For instance, proline-based receptors have been designed with additional binding groups to achieve chiral recognition of molecules like L-DOPA. rsc.org However, the ability of the simpler this compound to act as a chiral selector on its own remains uninvestigated.

Influence of Environmental Factors on Supramolecular Structures (e.g., pH, ionic strength, temperature)

Specific experimental data on how environmental factors affect the supramolecular structures of this compound is not available. However, general principles of physical chemistry allow for well-founded predictions.

pH: The stability and structure of supramolecular assemblies are often highly dependent on pH, especially for molecules with ionizable groups. nih.gov While the pivaloyl amide and the N-methylamide in this compound are generally not considered readily ionizable under typical pH ranges, extreme pH conditions could potentially lead to hydrolysis. More importantly, if this molecule were part of a larger assembly with other components that do have acidic or basic sites, pH would control the protonation states of those sites, thereby altering the electrostatic and hydrogen-bonding interactions that hold the assembly together. researchgate.net

Ionic Strength: The effect of ionic strength would likely be minimal unless the supramolecular assembly involves significant electrostatic interactions. In such cases, increasing the concentration of ions in the solution would screen the electrostatic charges, potentially weakening the interactions and destabilizing the assembly.

Temperature: Temperature has a significant impact on the stability of supramolecular structures, as the non-covalent bonds that hold them together (e.g., hydrogen bonds, van der Waals forces) are relatively weak. Increasing the temperature provides thermal energy that can overcome the energy of these interactions, leading to the disassembly or "melting" of the supramolecular structure. nih.gov For example, thermal denaturation studies on proteins containing proline show that specific temperature thresholds can disrupt the structure, with the stability being dependent on the local molecular environment. nih.gov A similar principle would apply to any supramolecular assembly of this compound; the temperature at which it disassembles would be related to the strength and number of intermolecular interactions.

Functional Applications and Derivatization Strategies for Pivaloyl Proline N Methylamide

Pivaloyl-proline N-methylamide as a Chiral Scaffold in Asymmetric Synthesis

This compound, with its rigid pyrrolidine (B122466) ring and defined stereochemistry, serves as a valuable chiral scaffold in the development of new asymmetric catalysts. The bulky pivaloyl group at the N-terminus can significantly influence the conformational preferences of the proline ring, which in turn can be exploited to create highly selective catalytic systems.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The design of effective chiral ligands often involves the strategic placement of bulky groups to control the approach of substrates to the catalytic center. The pivaloyl group in this compound can fulfill this role, creating a well-defined chiral pocket. By analogy with other N-acylated proline ligands, it can be envisioned that this compound could be modified to incorporate additional donor atoms, such as phosphines or oxazolines, to create bidentate or tridentate ligands for a variety of metal-catalyzed reactions, including hydrogenations, allylic alkylations, and Heck reactions.

The conformational landscape of N-acyl proline derivatives is heavily influenced by the nature of the N-acyl group. The sterically demanding pivaloyl group has been shown to favor a trans conformation of the amide bond, which can lock the ligand into a specific geometry, a crucial factor for achieving high enantioselectivity in catalysis.

Table 1: Comparison of Proline-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantiomeric Excess (ee)
Phosphine-oxazoline (derived from hydroxyproline)PalladiumAllylic AlkylationUp to 96%
Proline-derived sulfonamides-Aldol (B89426) Reaction62-85%
N-Acyl-prolineCopperMichael AdditionNot specified

This table presents data for proline derivatives to illustrate the potential of the scaffold, not for this compound itself.

Organocatalytic Applications of this compound Derivatives

Proline and its derivatives are cornerstones of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. While L-proline itself is a versatile catalyst, its derivatives are often developed to improve solubility, stability, and stereoselectivity.

Derivatives of this compound could be designed to act as highly effective organocatalysts. For instance, modification of the N-methylamide group to include a hydrogen bond donor or acceptor could lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction. The bulky pivaloyl group can be expected to enhance the stereoselectivity of these catalysts by sterically shielding one face of the reactive intermediate.

Research on proline-based organocatalysts has shown that N-substituents play a critical role in determining catalytic activity and selectivity. For example, proline sulfonamides have been successfully employed in a range of C-C bond-forming reactions. nih.gov Similarly, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance to proline in terms of yield, enantioselectivity, and solvent compatibility. organic-chemistry.org These examples suggest that derivatives of this compound could be promising candidates for new organocatalysts.

Integration of this compound into Polymeric Materials

The unique structural features of proline and its derivatives make them attractive building blocks for the synthesis of functional polymers. The incorporation of chiral units like this compound can impart specific properties to the resulting materials, such as the ability to form ordered helical structures.

Incorporation into Block Copolymers for Self-Assembled Structures

Block copolymers containing polypeptide segments are known to self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and rods. Polyproline is a particularly interesting building block due to its ability to adopt a rigid, helical secondary structure known as the polyproline II (PPII) helix.

While the direct incorporation of this compound into a polymer backbone via standard polymerization techniques might be challenging, it could be attached as a pendant group to a pre-formed polymer. Alternatively, monomers derived from this compound could be synthesized and subsequently polymerized. The presence of the bulky pivaloyl group could influence the packing of the polymer chains and the morphology of the resulting self-assembled structures. Research on polyproline-based block copolymers has demonstrated their ability to form well-defined vesicular morphologies in aqueous environments. chemrxiv.org

Modulators of Polymer Conformation and Properties

The pivaloyl group, due to its steric bulk, can restrict the rotation around the N-Cα bond of the proline residue, further rigidifying the polymer structure. This conformational control can have a significant impact on the material's mechanical properties, thermal stability, and chiroptical response. The ability to modulate polymer conformation is crucial for the design of materials with specific functions, such as chiral recognition or catalytic activity.

This compound as a Model System for Peptide Folding and Structural Studies

N-acylated proline amides are widely used as simple model systems to study the fundamental principles of peptide and protein folding. The proline residue is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts its conformational freedom and influences the conformation of the preceding residue in a peptide chain. A key feature of the peptide bond preceding a proline residue is its ability to exist in both cis and trans conformations, with a relatively small energy difference between the two.

The N-terminal acyl group and the C-terminal amide group in compounds like this compound mimic the peptide bonds in a polypeptide chain. The bulky pivaloyl group has a significant impact on the conformational equilibrium of the molecule. Studies on related compounds have shown that a sterically demanding N-capping group, such as pivaloyl, can strongly favor the trans conformation of the X-Pro amide bond. nih.gov This conformational preference is attributed to steric hindrance between the bulky acyl group and the proline ring in the cis conformation.

Computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a close analog, have shown that the dominant conformation in both the gas phase and in solution is the polyproline II structure with a trans prolyl peptide bond. nih.gov The solvent polarity is also known to influence the cis/trans equilibrium.

Table 2: Conformational Data for Proline-Containing Model Peptides

CompoundSolventtrans Population (%)cis Population (%)
N-acetyl-L-proline-N'-methylamideChloroformHighLow
N-acetyl-L-proline-N'-methylamideWaterLower than in ChloroformHigher than in Chloroform
Pivaloyl-D-prolyl-L-prolyl-L-alanyl-N-methylamideCrystalAll trans0

This table presents data for compounds structurally related to this compound to illustrate the conformational trends.

These model systems are invaluable for understanding the local conformational preferences that govern the folding of larger proteins. The insights gained from studying simple molecules like this compound contribute to our understanding of how the primary amino acid sequence dictates the three-dimensional structure and function of proteins.

Investigation of β-Turn Mimicry

This compound serves as a scaffold for investigating β-turn mimicry due to the conformational constraints imposed by the proline ring and the bulky pivaloyl group. The proline residue itself is frequently found in the i+1 position of β-turns in natural proteins, where it helps to induce the necessary reversal of the polypeptide chain. nih.gov The substitution of the N-terminal acetyl group with a more sterically demanding pivaloyl group can further influence the conformational preferences of the proline residue, potentially stabilizing a β-turn structure.

Studies on related proline-containing peptides have shown that the nature of the N-acyl group plays a significant role in determining the cis/trans isomerism of the acyl-proline bond, a key factor in the type of β-turn adopted. nih.gov For instance, proline-aromatic sequences have been associated with specific conformational poses, including type I and type VI β-turns. chemrxiv.org The bulky and electron-donating nature of the pivaloyl group in this compound is expected to favor a trans acyl-proline bond, which is compatible with a type II β-turn. Research on β-phenylprolines with a pivaloyl group at the N-terminus has demonstrated that this combination can lock the proline analog into a conformation suitable for the i+1 position of a type II turn. nih.gov

While direct experimental data on this compound as a standalone β-turn mimic is not extensively documented in the reviewed literature, the foundational principles of peptide conformation suggest its potential in this application. The combination of the rigid proline ring and the sterically influential pivaloyl group provides a strong basis for its use as a template in the design of peptidomimetics that aim to replicate the structure and function of β-turns. Further conformational analysis, for example using NMR spectroscopy, would be required to definitively characterize the β-turn-inducing properties of this specific compound.

Studies of Helix Induction and Stabilization

The pivaloyl group in this compound has been shown to have a significant impact on the induction and stabilization of helical structures, particularly the polyproline II (PPII) helix. The PPII helix is a fundamental secondary structure in proteins, characterized by a left-handed helical arrangement with all-trans peptide bonds. nih.gov Its stability is influenced by factors including solvation and n→π* interactions between consecutive carbonyls. rsc.orgrsc.org

Recent research has demonstrated that the electronic properties of the N-terminal acyl capping group can modulate the stability of the PPII helix. nih.govresearchgate.net In studies of peptides with the sequence X-PPGY-NH₂, where X represents various acyl groups, electron-rich groups were found to promote the PPII conformation relative to the standard acetyl group. nih.govresearchgate.net Notably, the pivaloyl and iso-butyryl groups were the most effective at increasing the PPII helical content. nih.govresearchgate.net This stabilization is attributed to the electron-donating nature of the pivaloyl group, which enhances the n→π* interaction between the acyl donor carbonyl and the subsequent residue's carbonyl. researchgate.net

Conversely, in the context of α-helices, the bulky pivaloyl group can be destabilizing. Studies on α-helical peptides revealed that the most electron-rich acyl groups, including pivaloyl, strongly destabilized the α-helix. nih.gov This effect is not directly due to the electronic properties of the acyl carbonyl, but rather to steric hindrance that impacts the hydrogen bonding of water molecules to the N-terminal amide groups, a crucial factor for α-helix stability. nih.gov

The following table summarizes the observed effects of different acyl capping groups on the stability of the polyproline II (PPII) helix in a model peptide.

Acyl Group (X)Relative PPII Helix Stability
Pivaloyl (Piv-) Significantly Increased
iso-ButyrylSignificantly Increased
Acetyl (Ac-)Standard Reference
Formyl (For-)Disfavored

Data synthesized from studies on X-PPGY-NH₂ and related peptides. nih.govresearchgate.net

These findings underscore the nuanced role of the pivaloyl group in influencing peptide secondary structure, highlighting its utility in promoting the PPII helix while potentially disrupting α-helical conformations.

Surface Functionalization with this compound Derivatives

Adsorption Behavior on Various Substrates

The adsorption of this compound and its derivatives onto various substrates is a critical aspect of their application in materials science. While specific studies on the adsorption of this exact compound are limited, research on the adsorption of proline and its derivatives provides valuable insights into its potential behavior. The interaction of such molecules with surfaces is governed by a combination of factors including the chemical nature of the substrate, the functional groups on the molecule, and the surrounding environment.

Studies on the adsorption of proline on mineral surfaces such as montmorillonite, hematite, olivine, and iron disulfide have shown that the nature of the substrate dictates the predominant chemical form of the adsorbed amino acid (anionic or zwitterionic). nih.gov For instance, silicates tend to favor the adsorption of the zwitterionic form, while iron disulfide interacts more strongly with the anionic form. nih.gov This suggests that the adsorption of this compound derivatives could be tailored by selecting substrates with specific chemical compositions.

On metallic surfaces, such as Cu(110), the adsorption of proline has been observed to form a well-ordered monolayer. liv.ac.uk The organization of the molecules on the surface is driven by the chirality of the adsorption footprint rather than the inherent chirality of the molecule itself, leading to a two-dimensional random solid solution. liv.ac.uk This indicates that the pivaloyl and N-methylamide groups of the target compound would likely influence the packing and orientation of the molecules on such surfaces.

Furthermore, computational studies using density functional theory (DFT) have investigated the adsorption of proline on carbon-based nanomaterials like fullerene (C₆₀) and carbon nanocones. chemmethod.com These studies predict that the adsorption on a carbon nanocone is an exothermic and spontaneous process, suggesting that such materials could be effective substrates for the immobilization of proline derivatives. chemmethod.com The following table summarizes the predicted adsorption behavior of proline on these carbon nanostructures.

SubstrateAdsorption Characteristics
Carbon NanoconeExothermic, Spontaneous, Experimentally Feasible
Fullerene (C₆₀)Endothermic, Non-spontaneous, Experimentally Unlikely

Based on DFT calculations. chemmethod.com

These findings suggest that this compound derivatives, with their specific functional groups, could exhibit unique adsorption profiles on a range of materials, paving the way for their use in surface modification applications.

Preparation of Bio-inspired Surfaces (purely for materials science applications)

The creation of bio-inspired surfaces with tailored properties is a rapidly advancing field in materials science. This compound and its derivatives, due to their self-assembly potential and the inherent structural properties of the proline moiety, are promising candidates for the bottom-up fabrication of such surfaces. The principles of biomimicry, which involve learning from and mimicking strategies found in nature, can be applied to design materials with enhanced functionality. nih.gov

The self-assembly of amino acids and their derivatives can lead to the formation of ordered nanostructures. For example, proline and hydroxyproline (B1673980) have been shown to self-assemble into amyloid-like aggregates, forming globular structures at lower concentrations and transitioning to tape-like structures at higher concentrations. chemrxiv.orgchemrxiv.org This self-assembling behavior is driven by non-covalent interactions, primarily hydrogen bonding. chemrxiv.org It is conceivable that this compound derivatives could be designed to self-assemble in a similar manner, forming well-defined surface patterns.

The functionalization of surfaces with oriented biomolecules is key to creating functional biomimetic materials. nih.gov By modifying this compound with appropriate linker groups, it could be covalently attached to substrates in a controlled orientation. This would allow for the presentation of specific chemical functionalities at the surface, mimicking the highly organized surfaces found in biological systems. For instance, surfaces that mimic the extracellular matrix can be engineered to influence the behavior of materials they come into contact with. mdpi.com

The goal in a materials science context is to harness these bio-inspired structures to create surfaces with novel physical and chemical properties, such as controlled wettability, friction, or adhesion. nih.gov The hierarchical structures often found in nature, from the micro- to the nanoscale, can be mimicked to create multifunctional surfaces. rsc.org The inherent conformational preferences of the this compound core can be exploited to direct the formation of such hierarchical assemblies on a substrate.

Design and Synthesis of this compound Analogues with Tunable Properties

Modification of the Pivaloyl Group

The pivaloyl group of this compound is a key determinant of its conformational and electronic properties. Modification of this group offers a powerful strategy for tuning the characteristics of the molecule for specific applications. The synthesis of N-acyl proline analogues is a well-established area of research, providing a range of synthetic methodologies that can be applied to create a library of this compound derivatives with altered properties. nih.govmdpi.comnih.gov

Furthermore, the electronic nature of the acyl group can be modified to fine-tune its properties. The electron-donating character of the pivaloyl group contributes to the stabilization of the PPII helix. nih.govresearchgate.net By introducing electron-withdrawing or -donating substituents onto an aromatic ring in place of the tert-butyl group, for instance, one could systematically vary the electronic properties of the acyl group. This would allow for precise control over the strength of n→π* interactions and, consequently, the stability of induced secondary structures.

The following table provides examples of how modifications to the N-acyl group of proline can influence its properties, which can be extrapolated to the design of this compound analogues.

N-Acyl Group ModificationPotential Effect on Properties
Varying Alkyl Chain Length/BranchingModulates steric hindrance, influencing cis/trans isomerism and conformational preferences.
Introduction of Aromatic RingsAllows for the introduction of electronic effects (electron-donating/withdrawing substituents) and potential for π-π stacking interactions.
Incorporation of HeteroatomsCan alter hydrogen bonding capabilities and electronic properties.
Attachment of Functional MoietiesEnables conjugation to other molecules or surfaces for specific applications.

The synthesis of such analogues can be achieved through standard peptide coupling reactions, starting from proline N-methylamide and the corresponding carboxylic acid or its activated derivative. The "proline editing" approach, where a functionalized proline precursor is incorporated into a peptide and then modified, also presents a versatile strategy for generating a diverse range of analogues. nih.gov

Functionalization of the Proline Ring

The proline ring of this compound presents a scaffold that can be chemically modified to introduce a variety of functional groups, thereby modulating the molecule's steric and electronic properties. Research into the derivatization of proline and its analogues has established several strategies for functionalization, primarily at the C3 and C4 positions of the pyrrolidine ring. These methodologies, while often demonstrated on other N-acylated proline derivatives, are broadly applicable to the pivaloyl-protected system.

A common precursor for such modifications is the introduction of a keto group at the C4 position, creating 4-ketoproline. This electrophilic handle can then be used for a range of subsequent reactions. For instance, the carbonyl group of a 4-keto-proline analogue can undergo condensation with aminooxy-biotin, demonstrating its utility for bioconjugation without compromising the conformational stability of the parent molecule. nih.gov

Direct substitution at the C4 position of the proline ring is a well-established strategy for introducing new functionalities. For example, diastereoselective synthesis has been employed to produce 4-methylproline derivatives. researchgate.netnih.gov This approach often utilizes chiral auxiliaries to control the stereochemistry of the newly introduced substituent. While these syntheses often start from pyroglutamic acid or other proline precursors, the principles can be adapted for the modification of pre-formed N-pivaloyl proline structures.

Another approach involves the synthesis of highly functionalized proline derivatives through cycloaddition reactions. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide can generate complex proline frameworks with high diastereoselectivity. nih.gov Such methods allow for the introduction of diverse substituents, including trifluoromethyl and ethynyl (B1212043) groups, onto the proline ring.

The following table summarizes various strategies for the functionalization of the proline ring, which are conceptually applicable to this compound.

Table 1: Strategies for Functionalization of the Proline Ring

Position Modification Reagents and Conditions Resulting Functional Group
C4 Oxidation Swern oxidation, Dess-Martin periodinane Keto
C4 Reductive Amination of 4-keto-proline NaBH3CN, Amine Substituted Amine
C4 Wittig Reaction on 4-keto-proline Phosphonium (B103445) ylide Alkene
C4 Asymmetric Alkylation Evans auxiliary, Alkyl halide Alkyl
C3 Cycloaddition Cu(I) catalyst, Allenynes, Azides Substituted Triazole and Ethynyl

These functionalization strategies provide a versatile toolkit for creating a library of this compound derivatives with tailored properties. The choice of method will depend on the desired functionality and the required stereochemical control.

Alterations to the N-Methylamide Terminus

The N-methylamide terminus of this compound is a critical component influencing the molecule's conformational preferences and biological activity. Modifications to this terminus can be broadly categorized into two main types: alterations to the N-methyl group and replacement of the entire N-methylamide moiety.

Further N-alkylation of the amide nitrogen is a potential modification, although it is less common than N-methylation of primary amides in peptide synthesis. rsc.orgnih.gov Such modifications would likely require harsh conditions and could lead to a mixture of products. The introduction of bulkier N-alkyl groups could significantly impact the molecule's conformation and hydrogen bonding capabilities.

A more drastic modification involves the cleavage of the C-terminal amide bond, which would allow for the synthesis of a wide range of new derivatives. Hydrolysis of the N-methylamide would yield the corresponding carboxylic acid, Pivaloyl-proline. This carboxylic acid can then be coupled with a variety of amines or alcohols to generate new amides or esters, respectively. This strategy offers a high degree of flexibility for introducing diverse functional groups at the C-terminus.

The following table outlines conceptual strategies for the alteration of the N-methylamide terminus of this compound.

Table 2: Conceptual Strategies for Alteration of the N-Methylamide Terminus

Modification Strategy Conceptual Approach Potential Reagents and Conditions Resulting Derivative
N-Alkylation Further alkylation of the amide nitrogen Strong base (e.g., NaH), Alkyl halide N,N-dialkyl amide
Amide Bond Cleavage Hydrolysis of the N-methylamide Acid or base catalysis, elevated temperature Pivaloyl-proline (carboxylic acid)
Re-amidation Coupling of the resulting carboxylic acid with a new amine Carbodiimide coupling reagents (e.g., DCC, EDC), HOBt, Amine New C-terminal amide
Esterification Coupling of the resulting carboxylic acid with an alcohol Fischer esterification (acid catalyst), Steglich esterification (DCC, DMAP), Alcohol C-terminal ester
Reduction Reduction of the amide to an amine Strong reducing agents (e.g., LiAlH4) Pivaloyl-prolinyl-N-methylethanamine

It is important to note that the specific conditions for these transformations would need to be optimized for this compound to account for the influence of the pivaloyl group and the proline ring on the reactivity of the N-methylamide terminus. The stability of the pivaloyl group under the reaction conditions would also be a key consideration.

Analytical Methodologies for Research Characterization of Pivaloyl Proline N Methylamide

Chromatographic Techniques for Pivaloyl-proline N-methylamide Purity Assessment

Chromatographic methods are fundamental for assessing the purity and impurity profile of pharmaceutical and chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed, each with specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

HPLC is a primary technique for the quantitative analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be the initial approach.

Hypothetical HPLC Method Parameters:

Parameter Suggested Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient A gradient elution would be effective for separating the main compound from potential impurities with different polarities.
Detector UV-Vis Detector (e.g., at ~210 nm) The amide bonds in the molecule should provide UV absorbance at lower wavelengths.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.

| Column Temperature | 25°C - 30°C | To ensure reproducible retention times. |

Impurity profiling would involve analyzing the chromatogram for any peaks other than the main this compound peak. The area of these impurity peaks relative to the main peak would be used to quantify their levels.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Standard GC analysis is typically suitable for volatile and thermally stable compounds. This compound may not be sufficiently volatile for direct GC analysis without derivatization. However, if volatile impurities are expected (e.g., residual solvents from synthesis), headspace GC could be a valuable tool.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is derived from proline, it is a chiral molecule. Chiral chromatography is essential to separate and quantify the enantiomers (L- and D-forms) and thus determine the enantiomeric excess (e.e.). This is crucial as the biological activity of chiral compounds often resides in only one enantiomer. Both HPLC and GC with chiral stationary phases (CSPs) can be used.

Potential Chiral HPLC Method:

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often effective for separating enantiomers of amino acid derivatives.

Mobile Phase: Typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695).

Electrophoretic Methods for this compound (if applicable)

Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers very high separation efficiency and requires only minute sample volumes. For this compound, CE could be an alternative to HPLC for purity analysis. Chiral separations can also be achieved in CE by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.

Thermal Analysis Techniques for this compound Solid Forms

Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature. For a solid compound like this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing its solid form.

Differential Scanning Calorimetry (DSC): This technique would be used to determine the melting point and purity of the compound. A sharp melting endotherm on a DSC thermogram is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to detect the presence of volatile components like water or residual solvents.

Due to the limited specific data on "this compound" in the public domain, the detailed research findings and interactive data tables requested in the prompt cannot be generated at this time. The information provided is based on established analytical principles for similar chemical structures.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for studying the thermal transitions of a material, such as glass transitions, crystallization, and melting.

In the context of this compound, a DSC analysis would involve heating a small sample of the compound at a controlled rate. The resulting thermogram would plot heat flow against temperature. Endothermic and exothermic events would appear as peaks or shifts in the baseline. For instance, a glass transition would be observed as a step-like change in the heat capacity, while crystallization would be an exothermic peak, and melting would be an endothermic peak. The precise temperatures and enthalpies of these transitions provide crucial information about the compound's physical state and purity.

Illustrative Data Table: Hypothetical DSC Phase Transitions for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)55.2N/AN/A
Crystallization (Tc)89.594.1-45.8
Melting (Tm)152.3155.6110.2

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials.

For this compound, a TGA experiment would track the mass of the sample as it is heated. The resulting TGA curve would plot mass percentage against temperature. A stable compound would show a flat curve until the onset of decomposition, at which point a sharp drop in mass would occur. The temperature at which significant mass loss begins is an indicator of the compound's thermal stability. The analysis can also reveal the presence of residual solvents or moisture if mass loss occurs at lower temperatures.

Illustrative Data Table: Hypothetical TGA Thermal Stability Data for this compound

ParameterTemperature (°C)
Onset of Decomposition (Td)215.4
Temperature at 5% Mass Loss225.8
Temperature at 50% Mass Loss260.1

Microscopic Techniques for this compound Assemblies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of materials at the micro- and nanoscale. SEM provides images by scanning a focused beam of electrons over a surface, yielding information about the sample's surface topography and composition. TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to provide detailed information about the internal structure.

If this compound were to form aggregates or crystalline structures, SEM could be used to visualize the size, shape, and surface features of these assemblies. TEM could offer higher resolution images, potentially revealing details about the internal arrangement of the molecules within a crystalline lattice or an amorphous aggregate.

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide images of surfaces at the atomic scale. It works by scanning a sharp tip over the surface of a sample. The deflection of the cantilever holding the tip is measured to create a three-dimensional topographical image.

In the study of this compound, AFM could be used to characterize the surface of a thin film or a single crystal of the compound. It would provide detailed information about surface roughness, grain size, and the presence of any ordered structures. Furthermore, by functionalizing the AFM tip, it is possible to probe local chemical and mechanical properties, such as adhesion and elasticity, at the nanoscale.

Illustrative Data Table: Hypothetical AFM Surface Analysis of a this compound Film

ParameterValue
Root Mean Square (RMS) Roughness1.2 nm
Average Grain Size150 nm
Adhesion Force (Tip-Sample)2.5 nN

Future Research Directions and Unexplored Avenues for Pivaloyl Proline N Methylamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of Pivaloyl-proline N-methylamide is an area with significant potential for innovation, particularly in the development of more efficient and environmentally benign processes. Current synthetic routes can be resource-intensive, and future research should prioritize the exploration of novel pathways that align with the principles of green chemistry.

Key research objectives in this area include:

Catalytic Approaches: Investigating the use of novel organocatalysts or biocatalysts to replace traditional stoichiometric reagents. This could lead to higher yields, reduced waste, and milder reaction conditions.

Flow Chemistry: Adapting the synthesis to continuous flow processes. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling and automation.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. This involves exploring alternative starting materials and reaction mechanisms.

Renewable Resources: Investigating the use of bio-based feedstocks for the synthesis of the proline or pivaloyl moieties, reducing the reliance on petrochemical sources.

These sustainable methodologies aim to create more cost-effective and environmentally friendly production methods for this compound and its derivatives. mdpi.com

Table 1: Proposed Sustainable Synthetic Methodologies

Methodology Key Advantages Research Focus
Biocatalysis High selectivity, mild conditions, reduced waste Enzyme screening and engineering
Flow Chemistry Enhanced safety, scalability, automation Reactor design and process optimization

Advanced Computational Design for this compound Analogues with Specific Conformational Profiles

The conformational rigidity of the proline ring, combined with the steric bulk of the pivaloyl group, imparts a distinct structural profile to this compound. Advanced computational methods can be employed to design analogues with precisely tailored three-dimensional structures. Such design is crucial for applications where molecular shape and conformation dictate function. nih.govnih.gov

Future computational efforts should focus on:

Conformational Analysis: Using molecular mechanics and quantum chemistry methods to map the conformational landscape of the molecule and its potential analogues.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to correlate specific conformational features with desired physical or chemical properties.

Virtual Screening: Creating virtual libraries of analogues and using docking and simulation techniques to predict their behavior and interaction with other molecules or materials. nih.gov

By systematically modifying the proline ring (e.g., through fluorination or hydroxylation) or the N-methylamide group, researchers can fine-tune the molecule's conformational preferences for specific applications. nih.gov

Integration of this compound into Advanced Materials Systems

The unique structural characteristics of this compound make it an intriguing building block for the creation of advanced materials. Its integration into polymer backbones or as a pendant group could lead to materials with novel properties, such as smart materials and responsive gels. mdpi.commdpi.com

Unexplored avenues in this domain include:

Stimuli-Responsive Polymers: Incorporating the compound into hydrogels or polymers that can respond to external stimuli like pH, temperature, or light. mdpi.comresearchgate.net The conformational changes of the proline moiety could be harnessed to trigger macroscopic changes in the material's properties, such as swelling or shrinking. mdpi.com

Self-Assembling Systems: Investigating the potential of this compound derivatives to self-assemble into ordered supramolecular structures, such as nanotubes or vesicles, driven by non-covalent interactions.

Chiral Materials: Utilizing the inherent chirality of the proline core to develop materials for chiral separations, asymmetric catalysis, or chiroptical devices.

Table 2: Potential Applications in Advanced Materials

Material Type Potential Function Triggering Stimulus
Smart Hydrogels Controlled release, sensing pH, Temperature
Self-Assembling Peptoids Nanostructure formation Solvent polarity, Concentration

Investigation of this compound in Complex Chemical Environments

Understanding the behavior of this compound in complex, real-world environments is crucial for its practical application. Its stability, solubility, and conformational dynamics can be significantly influenced by its surroundings. Future research should employ advanced analytical and computational techniques to probe these interactions.

Key areas for investigation include:

Solvation Dynamics: Studying the interaction of the molecule with different solvent systems, from simple aqueous solutions to complex biological media, to understand how solvation affects its conformation and reactivity.

Interfacial Behavior: Characterizing the behavior of the compound at interfaces, such as liquid-liquid or liquid-solid interfaces, which is relevant for applications in catalysis and materials science.

Biomolecular Interactions: Using techniques like NMR spectroscopy to study potential interactions with proteins or other biological macromolecules, which could reveal new applications in chemical biology. researchgate.net

Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be particularly powerful for studying reactions and behavior in these complex settings. nih.govduke.edu

Development of High-Throughput Screening Methods for this compound Derivatization Libraries

To fully explore the potential of this compound, a systematic approach to derivatization and property screening is necessary. The development of high-throughput screening (HTS) methods would accelerate the discovery of new analogues with enhanced or novel functionalities. nih.govresearchgate.net

Future work in this area should involve:

Combinatorial Synthesis: Creating large libraries of derivatives by systematically varying the substituents on the proline ring and the amide groups.

Assay Development: Designing and validating miniaturized assays to rapidly screen these libraries for specific properties, such as catalytic activity, binding affinity, or material performance. nih.gov

Data Analysis: Implementing large-scale data analysis and machine learning algorithms to identify structure-activity relationships from the HTS data, guiding the next cycle of design and synthesis. researchgate.net

This approach would transform the discovery process from a serial to a parallel endeavor, significantly increasing the efficiency of research and development.

Multiscale Modeling Approaches Combining Quantum Mechanics and Molecular Dynamics for Predictive Design

A deep, predictive understanding of this compound requires modeling its behavior across multiple length and time scales. Multiscale modeling, which combines the accuracy of quantum mechanics (QM) for reactive or electronically sensitive regions with the efficiency of molecular mechanics (MM) for the larger environment, is a powerful tool for this purpose. mdpi.comrowleygroup.net

Future research should leverage these hybrid methods to:

Predict Reaction Mechanisms: Elucidate the detailed mechanisms of reactions involving the compound, including transition states and energy barriers, with high accuracy. mdpi.com

Simulate Dynamic Processes: Model the dynamic behavior of the molecule in complex systems, such as its integration into a polymer matrix or its interaction with a biological target, over computationally accessible timescales. nih.gov

Design de novo: Use predictive models to design new analogues with desired properties from first principles, reducing the need for trial-and-error experimentation.

Neural networks can be integrated into these QM/MM models to further accelerate simulations without compromising accuracy, making direct molecular dynamics simulations of complex processes feasible. duke.edu

Table 3: Multiscale Modeling Applications

Modeling Technique Research Question Expected Outcome
QM/MM Simulations Reaction pathways and energetics Accurate prediction of reactivity
Molecular Dynamics (MD) Conformational dynamics in solution Understanding of structural flexibility

Cross-disciplinary Research Collaborations Leveraging this compound as a Molecular Building Block

The diverse potential applications of this compound, from sustainable chemistry to advanced materials and computational design, necessitate a collaborative, cross-disciplinary research approach. No single field can fully unlock the potential of this versatile molecule.

Future progress will depend on establishing collaborations between:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes.

Computational Chemists: To design new analogues and predict their properties. ub.edu

Materials Scientists and Engineers: To integrate the molecule into new materials and devices.

Chemical Biologists: To explore its interactions with biological systems.

By fostering these synergistic partnerships, the scientific community can accelerate the translation of fundamental research on this compound into tangible technological innovations. Such collaborations will be key to leveraging this unique molecular building block to its fullest potential.

Table of Compounds Mentioned

Compound Name
This compound
Fluoroprolines
α-methylproline
Aminoprolines

Q & A

Q. What are the established synthetic pathways for Pivaloyl-proline N-methylamide, and what purification methods ensure high yield and purity?

Methodological Answer: this compound can be synthesized via a multi-step route involving (1) pivaloylation of proline using pivaloyl chloride under anhydrous conditions, followed by (2) N-methylation of the amide group using methyl iodide in the presence of a base (e.g., NaH). Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >95% purity . Researchers must confirm structural integrity using NMR (e.g., verifying methylamide proton signals at δ 2.8–3.1 ppm) and mass spectrometry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to resolve proline ring conformation (e.g., cis/trans isomerism) and pivaloyl/methylamide substituents. NOESY can confirm spatial proximity of methyl groups .
  • X-ray Crystallography : For absolute stereochemical assignment, single-crystal analysis is recommended, though crystallization may require slow evaporation in non-polar solvents .
  • Circular Dichroism (CD) : To assess chiral stability in solution, particularly under varying pH conditions .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer: Solubility varies significantly with solvent polarity:

  • High solubility in DMSO (>50 mg/mL) and chloroform; limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation at >60°C or in acidic/basic conditions (pH <3 or >10), necessitating storage at –20°C in inert atmospheres . Accelerated stability testing via HPLC under stress conditions (e.g., UV light, oxidation) is advised to identify degradation products .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral drug development?

Methodological Answer: Enantiomeric purity can be achieved using:

  • Chiral Auxiliaries : L-Proline derivatives coupled with asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation intermediates) .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems to favor one enantiomer . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and steric parameters (e.g., Taft’s Es) to correlate structure with activity. Validate models with leave-one-out cross-validation and external test sets .
  • Molecular Docking : Simulate binding to target proteins (e.g., prolyl oligopeptidase) using AutoDock Vina. Cap terminal residues with N-methylamide groups to mimic physiological conditions .

Q. How should researchers address contradictions in reported solubility or stability data across studies?

Methodological Answer: Discrepancies often arise from solvent impurities or measurement techniques. Mitigation strategies include:

  • Standardized Protocols : Follow NIH guidelines for solvent preparation (e.g., degassing, inert gas purging) .
  • Inter-laboratory Validation : Collaborate to replicate studies using identical equipment (e.g., shake-flask method for solubility) .

Q. What advanced NMR techniques resolve overlapping signals in this compound spectra?

Methodological Answer:

  • 2D HSQC/TOCSY : Assign proline ring protons and distinguish pivaloyl vs. methylamide groups .
  • Variable Temperature NMR : Suppress signal broadening caused by rotameric equilibria of the methylamide group .

Q. How can molecular dynamics simulations improve understanding of this compound’s conformational flexibility?

Methodological Answer: Simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS can model:

  • Ring Puckering : Proline’s transition between Cγ-endo and Cγ-exo conformers.
  • Solvent Interactions : Hydrophobic shielding of the pivaloyl group .

Methodological Best Practices

  • Data Reproducibility : Document solvent batch numbers, storage conditions, and instrument calibration details per NIH guidelines .
  • Ethical Reporting : Disclose all synthetic byproducts and computational assumptions (e.g., force field limitations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.